
5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the amino group, cyclopropylmethyl moiety, and methoxy group on the benzenesulfonamide scaffold contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxybenzenesulfonyl chloride from 2-methoxybenzenesulfonic acid and thionyl chloride.
Amination: The sulfonyl chloride is then reacted with cyclopropylmethylamine in the presence of a base such as triethylamine to form N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide.
Nitration and Reduction: The intermediate is nitrated using a nitrating agent like nitric acid to introduce the nitro group at the 5-position. The nitro group is subsequently reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Additionally, industrial methods often incorporate advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, making it a candidate for antibacterial research.
Medicine
Medically, sulfonamides are well-known for their antibacterial properties. This compound is investigated for its potential to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its functional groups allow for modifications that can enhance material performance.
Mecanismo De Acción
The mechanism of action of 5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group competes with PABA for binding to the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of dihydrofolic acid, a precursor for folic acid. This inhibition disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, particularly in combination with other antibiotics.
Sulfisoxazole: Known for its use in urinary tract infections due to its high solubility in urine.
Uniqueness
5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is unique due to the presence of the cyclopropylmethyl group, which can influence its binding affinity and specificity towards bacterial enzymes. The methoxy group also adds to its distinct chemical properties, potentially affecting its solubility and reactivity compared to other sulfonamides.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from organic synthesis to medicinal chemistry.
Propiedades
Fórmula molecular |
C11H16N2O3S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
5-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-5-4-9(12)6-11(10)17(14,15)13-7-8-2-3-8/h4-6,8,13H,2-3,7,12H2,1H3 |
Clave InChI |
BQNIBAVSRFGWMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N)S(=O)(=O)NCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


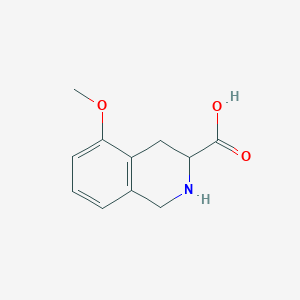
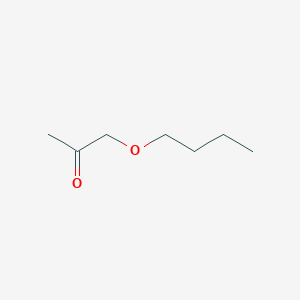
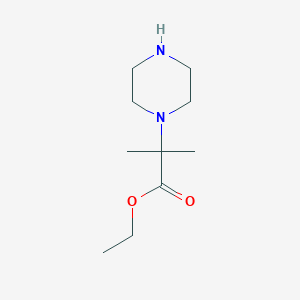
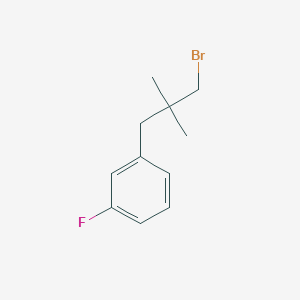
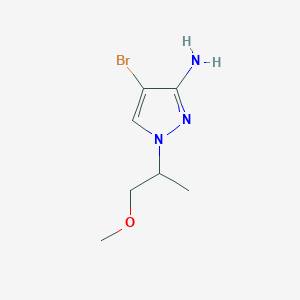





![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)

